tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
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Overview
Description
tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the fluorophenyl group: This step may involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.
Hydroxylation and tert-butyl ester formation: Hydroxylation can be performed using oxidizing agents, and the tert-butyl ester can be introduced via esterification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of pyrrole compounds are often explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R)-2-[(2-chlorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
- tert-butyl (2R)-2-[(2-bromophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
Uniqueness
The presence of the fluorophenyl group in tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate may impart unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C16H18FNO4 |
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Molecular Weight |
307.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3/t12-/m1/s1 |
InChI Key |
PMKRCJVZCGPUAX-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C(=CC1=O)O)CC2=CC=CC=C2F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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